molecular formula C18H25N3O4 B2676339 Tert-butyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidine-1-carboxylate CAS No. 1902937-54-5

Tert-butyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidine-1-carboxylate

Cat. No.: B2676339
CAS No.: 1902937-54-5
M. Wt: 347.415
InChI Key: GBJONSFBWPWODT-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, a pyridine ring, an azetidine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidine-1-carboxylate typically involves multiple steps:

  • Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amino alcohol, cyclization can be achieved using reagents like tosyl chloride under basic conditions.

  • Attachment of the Pyridine Ring: : The pyridine ring can be introduced via nucleophilic substitution reactions. Pyridine derivatives can react with halogenated intermediates to form the desired pyridin-3-yloxy group.

  • Formation of the Pyrrolidine Ring: : The pyrrolidine ring is often synthesized through cyclization of amino acids or their derivatives. This can involve reductive amination or other cyclization techniques.

  • Final Coupling and Protection: : The final step involves coupling the azetidine and pyrrolidine intermediates, followed by protection of the carboxylate group using tert-butyl groups. This can be achieved using reagents like tert-butyl chloroformate under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be performed on the azetidine or pyrrolidine rings using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogenated derivatives, amines, alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring can lead to pyridine N-oxide derivatives, while reduction of the azetidine ring can yield azetidine alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for probing enzyme active sites or receptor binding domains.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the azetidine and pyrrolidine rings can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate
  • Tert-butyl 3-((benzyloxy)carbonyl)amino)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidine-1-carboxylate is unique due to the combination of its structural features. The presence of both azetidine and pyrrolidine rings, along with the pyridine moiety, provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl 2-(3-pyridin-3-yloxyazetidine-1-carbonyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-18(2,3)25-17(23)21-9-5-7-15(21)16(22)20-11-14(12-20)24-13-6-4-8-19-10-13/h4,6,8,10,14-15H,5,7,9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJONSFBWPWODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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